molecular formula C9H11NOS B11910620 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde

4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde

Cat. No.: B11910620
M. Wt: 181.26 g/mol
InChI Key: VNKMUWXUZFZXAJ-UHFFFAOYSA-N
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Description

4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde is an organic compound belonging to the thienopyridine family This compound is characterized by a fused bicyclic structure consisting of a thiophene ring and a pyridine ring, with a methyl group at the 4-position and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the thienopyridine core. For instance, a precursor like 2-aminothiophene can undergo cyclization with an appropriate aldehyde under acidic conditions to form the thienopyridine ring system. The introduction of the methyl group at the 4-position can be achieved through alkylation reactions using methyl iodide in the presence of a base such as potassium carbonate. The final step involves the formylation of the 5-position, which can be accomplished using Vilsmeier-Haack reaction conditions, employing DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group at the 4-position can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5-carboxylic acid.

    Reduction: 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5-methanol.

    Substitution: 4-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde.

Scientific Research Applications

4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thienopyridine derivatives.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The thienopyridine core can also engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde can be compared with other thienopyridine derivatives, such as:

    4-Methylthieno[3,2-c]pyridine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    6,7-Dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde: Lacks the methyl group at the 4-position.

    4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5-methanol: The aldehyde group is reduced to a primary alcohol.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-7-8-3-5-12-9(8)2-4-10(7)6-11/h3,5-7H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKMUWXUZFZXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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